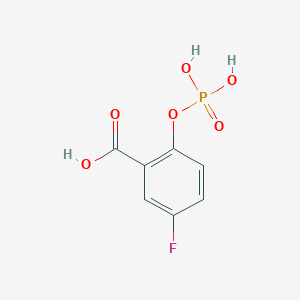

5-Fluoro-2-(phosphonooxy)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

137372-07-7 |

|---|---|

Molecular Formula |

C7H6FO6P |

Molecular Weight |

236.09 g/mol |

IUPAC Name |

5-fluoro-2-phosphonooxybenzoic acid |

InChI |

InChI=1S/C7H6FO6P/c8-4-1-2-6(14-15(11,12)13)5(3-4)7(9)10/h1-3H,(H,9,10)(H2,11,12,13) |

InChI Key |

LDEYSPZKADMPQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)OP(=O)(O)O |

Origin of Product |

United States |

Contextualization of Fluorinated Benzoic Acid Derivatives in Medicinal Chemistry and Biochemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. Fluorinated benzoic acids, as a class, are versatile intermediates and bioactive compounds in their own right, utilized in the synthesis of numerous pharmaceuticals and agrochemicals. nih.gov The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts profound changes to the parent molecule's physical, chemical, and biological profile.

Key effects of fluorination on benzoic acid derivatives include:

Modulation of Acidity (pKa): Fluorine's strong electron-withdrawing nature increases the acidity of the carboxylic acid group. The position of the fluorine atom relative to the carboxyl group dictates the magnitude of this effect, with ortho-substitution having the most significant impact due to proximity. nih.govwikipedia.orgwikipedia.org

Enhanced Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes, a critical factor for drug efficacy.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.

Altered Conformation and Binding: The size of a fluorine atom is only slightly larger than that of hydrogen, allowing it to act as a "super-hydrogen." However, its unique electronic properties can alter the conformation of the molecule and lead to new, favorable interactions with enzyme active sites or protein receptors. nih.gov

These properties have made fluorinated benzoic acids and their derivatives essential building blocks in the development of drugs for a wide range of therapeutic areas. For instance, fluorinated salicylates have been investigated as potent anti-inflammatory agents. nih.gov The compound 5-Fluorosalicylic acid, the parent alcohol of 5-Fluoro-2-(phosphonooxy)benzoic acid, is a known building block for active pharmaceutical ingredients and a chelating agent used in fluorescence immunoassays. researchgate.netossila.com

| Compound | Position of Fluorine | pKa | Melting Point (°C) |

|---|---|---|---|

| 2-Fluorobenzoic acid | ortho | 3.27 | 127 |

| 3-Fluorobenzoic acid | meta | 3.86 | 123 |

| 4-Fluorobenzoic acid | para | 4.14 | 184 |

Significance of Phosphonooxy Moieties in Bioactive Compounds

The phosphonooxy (phosphate ester) group is a critical moiety in chemical biology, primarily for its role in creating water-soluble prodrugs. A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. This strategy is often employed to overcome poor aqueous solubility, a major hurdle in drug development that can lead to low bioavailability.

The key advantages of incorporating a phosphonooxy group are:

Increased Aqueous Solubility: The phosphate (B84403) group is ionized at physiological pH, bearing a negative charge. This dramatically increases the water solubility of a parent molecule, especially those with poor solubility profiles like many phenolic or alcoholic drugs.

Bioreversibility: The phosphonooxy group can be cleaved in vivo by endogenous enzymes, most notably alkaline phosphatases, which are abundant in the body, particularly in the intestine, liver, and bone. nih.gov This enzymatic hydrolysis releases the active parent drug and inorganic phosphate, a natural component of the body.

Chemical Stability: Phosphate ester prodrugs are typically stable in formulation and have a good shelf-life, yet are readily converted to the active form under physiological conditions.

This prodrug strategy has been successfully applied to a variety of therapeutic agents to improve their clinical utility. By temporarily masking a hydroxyl group with a phosphate moiety, chemists can enhance a drug's formulation possibilities and absorption characteristics.

| Parent Drug | Therapeutic Class | Challenge Addressed by Prodrug | Prodrug Moiety |

|---|---|---|---|

| Paclitaxel | Anticancer | Poor aqueous solubility | Phosphonooxymethyl |

| Propofol | Anesthetic | Poor aqueous solubility | Phosphonooxymethyl |

| Triptolide | Antitumor | Poor aqueous solubility | Phosphonooxymethyl |

| Adefovir | Antiviral | Poor cell penetration | Pivaloyloxymethyl (POM) phosphonate |

Overview of Academic Research Trajectories for Ortho Phosphorylated Fluorobenzoic Acids

Strategic Phosphorylation Approaches for the Salicylate Scaffold

The introduction of a phosphate (B84403) group onto the salicylate scaffold is a crucial step in the synthesis of this compound. This process, known as phosphorylation, typically involves the reaction of a hydroxyl group with a phosphorylating agent. For the salicylate scaffold, particularly a fluorinated variant like 5-fluorosalicylic acid, the phenolic hydroxyl group is the target for this transformation.

A common and direct method involves the use of phosphorus oxychloride (POCl₃) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct. The reaction proceeds by the nucleophilic attack of the hydroxyl oxygen on the phosphorus atom of phosphorus oxychloride, followed by hydrolysis of the resulting dichlorophosphate (B8581778) intermediate to yield the desired phosphate ester.

Another approach utilizes phosphoramidite (B1245037) chemistry, which offers milder reaction conditions and is often used in oligonucleotide synthesis. In this method, a protected phosphoramidite reagent is coupled to the hydroxyl group, followed by an oxidation step to form the phosphate.

The choice of phosphorylating agent and reaction conditions is critical to avoid side reactions, such as the esterification of the carboxylic acid group. Protection of the carboxylic acid, for instance as a methyl or benzyl (B1604629) ester, may be necessary prior to phosphorylation to ensure selectivity. Subsequent deprotection would then yield the final product. Research into the phosphorylation of related phenolic compounds provides a basis for these strategies. While salicylate is known to inhibit certain phosphorylation events in biological systems, the chemical synthesis focuses on the direct addition of the phosphate group to the molecule. nih.gov

Table 1: Comparison of Phosphorylation Strategies

| Method | Reagent(s) | Typical Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Phosphorus Oxychloride | POCl₃, Pyridine/Triethylamine | Anhydrous solvent, 0°C to room temp. | Readily available reagents, straightforward procedure. | Harsh conditions, potential for side reactions on the carboxylic acid. |

| Phosphoramidite Chemistry | Protected phosphoramidite, Activator (e.g., tetrazole), Oxidizing agent (e.g., I₂, H₂O) | Anhydrous acetonitrile, room temp. | Mild conditions, high selectivity. | Multi-step process, more expensive reagents. |

Regioselective Fluorination Techniques in Benzoic Acid Synthesis

Achieving regioselective fluorination—the precise placement of a fluorine atom on the benzoic acid ring—is a significant challenge in synthetic organic chemistry. For this compound, the fluorine atom must be installed at the C5 position relative to the carboxyl group.

One major strategy is to begin with a precursor that already contains the fluorine atom in the correct position. For example, a short synthesis of 5-fluoro salicylic acid has been reported starting from 4-fluorophenol. researchgate.net In this multi-step process, the carboxyl group is introduced ortho to the hydroxyl group, leveraging the directing effects of the existing substituents. This approach bypasses the difficulties of directly fluorinating a complex benzoic acid derivative.

Alternatively, direct fluorination of a benzoic acid or salicylic acid derivative can be pursued. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are commonly used for this purpose. researchgate.net The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the aromatic ring (the carboxyl and hydroxyl groups). The hydroxyl group is a strong ortho-, para-director, while the carboxyl group is a meta-director. In salicylic acid, these directing effects can lead to a mixture of products, making the isolation of the desired 5-fluoro isomer challenging.

Recent advancements have focused on transition-metal-catalyzed C-H activation/fluorination, which can offer improved regioselectivity. researchgate.net Another innovative approach involves a photoinduced, copper-catalyzed decarboxylative fluorination of benzoic acids, which provides a novel route to aryl fluorides under mild conditions. organic-chemistry.orgacs.orgnih.gov While this method removes the carboxyl group, it highlights the ongoing development of advanced fluorination techniques that could be adapted for complex syntheses.

Development of Precursor Molecules for Phosphonooxy-benzoic Acids

The synthesis of this compound relies on the availability of key precursor molecules. The most direct precursor is 5-fluorosalicylic acid (5-fluoro-2-hydroxybenzoic acid). A reported synthesis for this compound starts from the commercially available 4-fluorophenol. researchgate.net The synthesis involves an amido-alkylation reaction followed by subsequent transformations to introduce the carboxylic acid group, demonstrating an effective sequence for producing this key intermediate. researchgate.net

Another important precursor in the synthesis of fluorinated benzoic acids is 2-amino-5-fluorobenzoic acid. google.com This compound can be synthesized from 4-fluoroaniline (B128567) through a multi-step process involving condensation and cyclization reactions. google.com Once obtained, the amino group of 2-amino-5-fluorobenzoic acid can be converted into a hydroxyl group via a Sandmeyer-type reaction (diazotization followed by hydrolysis), yielding 5-fluorosalicylic acid.

The development of synthetic routes to these precursors is critical. Benzoic acids themselves are fundamental precursors for a vast array of more complex molecules. tu-braunschweig.dechemeurope.com The synthesis of substituted benzoic acids often involves the oxidation of the corresponding toluenes, or carboxylation of Grignard reagents derived from halogenated benzenes. chemeurope.com For fluorinated analogs, methods often start with fluorinated bulk chemicals like 4-fluoroaniline or 4-fluorophenol. researchgate.netgoogle.com

Table 2: Key Precursors and Their Synthetic Origin

| Precursor Molecule | Common Starting Material(s) | Key Transformation(s) | Reference |

|---|---|---|---|

| 5-Fluorosalicylic acid | 4-Fluorophenol | Amido-alkylation, oxidation | researchgate.net |

| 2-Amino-5-fluorobenzoic acid | 4-Fluoroaniline | Condensation, cyclization, oxidative cleavage | google.com |

| 2-Fluoro-5-hydroxybenzoic acid | 5-Bromo-2-fluorobenzoic acid | Ullmann transformation | chemicalbook.com |

Derivatization and Functionalization Strategies for Enhanced Biochemical Probing

Once this compound is synthesized, it can be further modified or derivatized to create sophisticated tools for biochemical research. The molecule possesses two primary functional groups for derivatization: the carboxylic acid and the phosphate group.

The carboxylic acid is a versatile handle for chemical modification. thermofisher.com It can be converted into an activated ester, such as an N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines on proteins or other biomolecules to form stable amide bonds. This is a common strategy for labeling proteins with small molecules. Alternatively, water-soluble carbodiimides like EDAC can be used to directly couple the carboxylic acid to amines in an aqueous solution. thermofisher.com This allows the compound to be attached to antibodies, fluorescent dyes, or solid supports for affinity chromatography. thermofisher.com

The phosphate group also offers opportunities for functionalization. It can be converted into a phosphoramidate (B1195095) by reaction with an amine, or into a thio- or seleno-phosphate, which can serve as spectroscopic probes or have altered biological stability and activity. These modifications can be crucial for studying the interactions of the molecule with enzymes like kinases and phosphatases. The introduction of fluorine itself can be considered a functionalization strategy, as the ¹⁹F nucleus is NMR-active and can be used to probe the molecule's environment without the need for isotopic labeling.

These derivatization strategies transform the core molecule into highly specific biochemical probes, enabling detailed studies of biological pathways and enzyme mechanisms. chemimpex.com

Table of Mentioned Compounds

| Compound Name | Alternate Name(s) |

|---|---|

| This compound | |

| Salicylic acid | 2-Hydroxybenzoic acid |

| 5-Fluorosalicylic acid | 5-Fluoro-2-hydroxybenzoic acid |

| 4-Fluorophenol | |

| 2-Amino-5-fluorobenzoic acid | 5-Fluoroanthranilic acid |

| 4-Fluoroaniline | |

| Phosphorus oxychloride | Phosphoryl chloride |

| Triethylamine | |

| Pyridine | |

| Selectfluor® | F-TEDA-BF₄ |

| 2-(Phosphonooxy)benzoic acid | Fosfosal, 2-Carboxyphenyl phosphate |

| 2-Fluoro-5-hydroxybenzoic acid | |

| 5-Bromo-2-fluorobenzoic acid | |

| N-hydroxysuccinimide | NHS |

Rationale and Conceptual Framework for Phosphate Prodrug Development

The strategic design of prodrugs is a cornerstone of modern medicinal chemistry, aimed at overcoming pharmaceutical and pharmacokinetic barriers of parent drug molecules. The phosphate prodrug approach, specifically applied to compounds like this compound, is a well-established strategy to enhance the therapeutic potential of a parent drug, which in this case is 5-fluoro-2-hydroxybenzoic acid (a derivative of salicylic acid). The primary rationale for attaching a phosphoric acid moiety is to dramatically improve the aqueous solubility of a lipophilic parent drug. nih.govresearchgate.net This modification can increase water solubility by several orders of magnitude, which is particularly advantageous for the formulation of intravenous dosage forms. researchgate.net

The conceptual framework for this approach hinges on leveraging endogenous enzymes to achieve site-specific activation. The human body is rich in alkaline phosphatase (ALP) enzymes, which are capable of efficiently cleaving phosphate monoesters. nih.govsnv63.ru By masking a hydroxyl group on the parent drug with a phosphate group, the molecule can exist as a stable, often inactive, and more soluble prodrug in systemic circulation. Upon reaching a target tissue or cellular compartment, endogenous phosphatases hydrolyze the phosphate ester, releasing the active drug in its intended location. This strategy can improve the bioavailability of the parent molecule and allow for targeted drug delivery, particularly to tissues with high ALP expression, such as bone, liver, kidney, and certain tumor microenvironments. nih.govrutgers.edunih.gov Furthermore, converting the acidic parent drug into a neutral phosphate prodrug can enhance its ability to diffuse across plasma membranes, with the subsequent intracellular cleavage trapping the now-charged active drug inside the cell. nih.govnih.gov

Enzymatic Hydrolysis Mechanisms of Phosphate Ester Linkages

The bioconversion of a phosphate prodrug to its active form is a critical step that is mediated by endogenous enzymes. The efficiency and rate of this hydrolysis are key determinants of the prodrug's pharmacokinetic profile.

Alkaline phosphatase (ALP) is the primary enzyme responsible for the activation of phosphate prodrugs. nih.gov ALP is a homodimeric metalloenzyme that contains two zinc (Zn) ions and one magnesium (Mg) ion in its catalytic site, all of which are essential for its enzymatic activity. nih.govnih.govwikipedia.org The enzyme functions by catalyzing the hydrolysis of organic phosphate monoesters. nih.govyoutube.com

The mechanism of hydrolysis proceeds through a two-step process:

Phosphorylation: A key serine residue (Ser102) in the active site performs a nucleophilic attack on the phosphorus atom of the prodrug's phosphate group. nih.govsemanticscholar.org One of the zinc ions (Zn1) coordinates the ester oxygen of the prodrug, activating the leaving group (the parent drug). nih.gov This results in the formation of a transient phosphoseryl intermediate (E-P) and the release of the dephosphorylated, active parent drug.

Dephosphorylation: A water molecule, coordinated by the other zinc ion (Zn1), acts as a nucleophile to hydrolyze the phosphoseryl intermediate. nih.govsemanticscholar.org This step regenerates the free, active enzyme and releases an inorganic phosphate molecule. The dissociation of this inorganic phosphate from the active site is often the rate-limiting step of the catalytic cycle. nih.gov

This enzymatic action is highly efficient and occurs throughout the body, but expression levels of ALP can vary significantly between tissues, providing an opportunity for targeted drug release. nih.gov

While alkaline phosphatase is the most significant enzyme in the bioactivation of phosphate ester prodrugs, the broader class of hydrolase enzymes can also contribute to prodrug metabolism. researchgate.net Esterases, for instance, are responsible for activating many ester-based prodrugs and could potentially play a minor role, although their primary substrates are carboxylic acid esters rather than phosphate esters. researchgate.net Other enzymes mentioned in the context of different prodrug activation strategies, such as beta-glucuronidase or cytosine deaminase, are specific to other types of linkages and are not relevant to the simple phosphate ester linkage in this compound. benthamdirect.comnih.gov For this specific class of prodrugs, the scientific consensus points overwhelmingly to alkaline phosphatases as the key mediators of hydrolytic activation. nih.govsnv63.ru

Intracellular Release Kinetics of Active Metabolites from Prodrug Forms

The rate at which the active drug is released from its prodrug form within or near the target cell is a critical pharmacokinetic parameter. This process is governed by several factors, including the concentration of the prodrug, the local concentration and activity of activating enzymes like ALP, and the specific chemical structure of the prodrug. The enzymatic conversion of phosphate prodrugs often follows Michaelis-Menten kinetics. researchgate.net

Table 1: Representative Michaelis-Menten Constants for ALP-Mediated Prodrug Conversion This table presents data from analogous phosphate prodrugs to illustrate typical kinetic parameters, as specific data for this compound was not found in the search results.

| Prodrug | Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) |

|---|---|---|---|

| Fosphenytoin | Caco-2 cells | 1160 | Data Not Available |

| Fosfluconazole | Caco-2 cells | 351 | Data Not Available |

The intracellular release of the active drug is the rate-limiting step for the accumulation of the active metabolite. nih.gov Studies on other prodrugs have shown that internalization can occur relatively quickly (e.g., a half-life of 55 minutes), with subsequent conversion to the active form happening over a period of hours. nih.gov This controlled release can help maintain therapeutic concentrations of the active drug at the target site over an extended period.

Rational Design of Linker Systems for Modulated Activation (e.g., non-self-immolating linkers)

In many advanced prodrug systems, a "linker" is used to connect the promoiety (the phosphate group) to the parent drug. A common strategy involves self-immolative linkers , which are designed to undergo a spontaneous, intramolecular cascade reaction to release the drug after the initial enzymatic cleavage. benthamdirect.comsymeres.com A well-known example is the p-aminobenzyl carbamate (B1207046) (PABC) system, where enzymatic cleavage of a trigger initiates a 1,6-elimination reaction that ultimately liberates the drug. benthamdirect.comsigutlabs.com

However, in the case of this compound, the phosphate group is attached directly to the parent drug via an ester bond. This represents a direct linkage that can be classified as a non-self-immolating linker . In this design, there is no complex chemical spacer that undergoes a subsequent cascade reaction. The activation is a single-step, direct enzymatic hydrolysis of the phosphate ester bond by alkaline phosphatase, which immediately releases the active 5-fluoro-2-hydroxybenzoic acid.

This simpler, direct-linkage approach is distinct from non-cleavable linkers , which are designed to remain permanently attached to the drug and its carrier (like an antibody), with the drug only being released upon the complete lysosomal degradation of the entire conjugate. symeres.com The phosphate ester in this compound is intentionally designed to be cleavable. The "non-self-immolating" characteristic simply means the cleavage event itself is the release event, without an intervening, pre-programmed chemical breakdown of a separate linker structure. This rational design provides a clean and efficient activation mechanism that relies solely on the presence of the target enzyme.

Mechanistic Investigations of Biochemical Targets and Molecular Interactions

Elucidation of Enzyme Inhibition Profiles and Binding Kinetics

The inhibitory potential of 5-Fluoro-2-(phosphonooxy)benzoic acid and its derivatives has been a subject of investigation against various enzymatic targets. These studies aim to elucidate the compound's mechanism of action and its potential as a therapeutic agent.

Potential Interactions with Thymidylate Synthase and Related Nucleotide Metabolism Enzymes

While direct studies on this compound are limited, the well-documented activity of structurally related fluorinated pyrimidines, such as 5-fluorouracil (B62378) (5-FU), provides a basis for inferring potential interactions. 5-FU is a cornerstone of chemotherapy, primarily exerting its cytotoxic effects through the inhibition of thymidylate synthase (TS). nih.govnih.govnih.gov TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.gov

The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, effectively halting the enzyme's catalytic cycle. nih.govnih.gov Given the presence of the 5-fluoro substitution in this compound, it is hypothesized that it might act as a prodrug, being metabolized intracellularly to release a species capable of inhibiting TS or other enzymes involved in nucleotide metabolism. For instance, 5-Fluoro-2'-deoxycytidine (FdCyd) is known to be metabolized to FdUMP, which then inhibits thymidylate synthase. nih.gov A similar metabolic activation of this compound could potentially lead to the formation of an active inhibitor.

Further research is required to determine if this compound is indeed a substrate for cellular enzymes that could convert it into a TS inhibitor and to characterize the kinetics of such an interaction.

Exploration of Effects on Bacterial Enzyme Systems (e.g., undecaprenyl diphosphate (B83284) synthase/phosphatase)

Research into benzoic acid derivatives has revealed their potential as inhibitors of bacterial enzyme systems, particularly those involved in cell wall biosynthesis. One study synthesized a series of benzoic acids and found them to inhibit the growth of Staphylococcus aureus and Bacillus subtilis. nih.gov The most potent of these compounds were found to target two key enzymes in the isoprenoid/bacterial cell wall biosynthesis pathway: undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP). nih.gov

UPPS catalyzes the synthesis of undecaprenyl diphosphate, a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane. nih.gov UPPP then dephosphorylates undecaprenyl diphosphate to undecaprenyl phosphate (B84403), which is the active form of the lipid carrier. nih.gov Inhibition of these enzymes disrupts the bacterial cell wall synthesis, leading to cell death. The study found a good correlation between the compounds' ability to inhibit UPPS and UPPP and their antibacterial activity. nih.gov Although this compound was not specifically tested in this study, its structural similarity to the active benzoic acid derivatives suggests that it could potentially exhibit similar inhibitory effects on these bacterial enzymes.

| Enzyme Target | Organism(s) | Observed Effect of Benzoic Acid Derivatives | Reference |

| Undecaprenyl Diphosphate Synthase (UPPS) | Staphylococcus aureus, Bacillus subtilis | Inhibition of enzyme activity | nih.gov |

| Undecaprenyl Diphosphate Phosphatase (UPPP) | Staphylococcus aureus, Bacillus subtilis | Inhibition of enzyme activity | nih.gov |

Analysis of Interactions with Other Phosphatases or Esterases

The phosphonooxy group in this compound makes it a potential substrate for phosphatases. These enzymes catalyze the hydrolysis of phosphate monoesters, a fundamental reaction in numerous biological processes. The cleavage of the phosphate group from this compound by cellular phosphatases could be a critical step in its metabolic activation, potentially releasing an active form of the molecule.

Cellular Pathway Modulation Studies

The ultimate biological effect of a compound is determined by its influence on various cellular pathways. Understanding how this compound modulates these intricate networks is key to defining its mechanism of action.

Impact on DNA Replication and RNA Synthesis Processes

As discussed previously, the potential for this compound to be metabolized into an inhibitor of thymidylate synthase suggests a direct impact on DNA replication. By depleting the pool of dTMP, the cell's ability to synthesize new DNA would be severely hampered, leading to cell cycle arrest and apoptosis. The incorporation of fluorinated nucleotides, such as 5-fluorodeoxyuridine triphosphate (FdUTP), into DNA can also trigger DNA damage responses and repair mechanisms. nih.govnih.gov

| Cellular Process | Potential Impact of Metabolites | Reference |

| DNA Replication | Inhibition of thymidylate synthase, leading to dTMP depletion; Incorporation of FdUTP into DNA, causing DNA damage | nih.govnih.govnih.gov |

| RNA Synthesis | Incorporation of FUTP into RNA, interfering with RNA processing and function | nih.govnih.gov |

Influence on Cellular Signaling Cascades

The disruption of fundamental processes like DNA and RNA synthesis inevitably triggers a cascade of cellular signaling events. DNA damage, for instance, activates complex signaling pathways involving proteins such as ATM and ATR, which in turn orchestrate cell cycle arrest, DNA repair, or apoptosis. The cellular stress induced by the inhibition of nucleotide metabolism can also activate various stress-response pathways.

While direct evidence of this compound modulating specific signaling cascades is not yet available, it is reasonable to hypothesize that its cellular effects would be mediated, at least in part, through the activation of pathways that respond to metabolic stress and genomic instability. Future research employing techniques such as transcriptomics and proteomics would be invaluable in mapping the specific signaling networks affected by this compound.

Molecular Docking and Computational Modeling of Ligand-Target Interactions

Computational methods such as molecular docking and modeling are instrumental in predicting and analyzing the binding interactions between a ligand, such as this compound, and its potential protein targets. These in silico techniques provide insights into the binding affinity, orientation, and key molecular interactions that govern the ligand-target recognition process.

Computational modeling further extends these investigations by simulating the dynamic behavior of the ligand-protein complex. Techniques like molecular dynamics (MD) simulations can reveal the stability of the predicted binding mode over time and highlight the flexibility of both the ligand and the protein's active site. These models can elucidate the role of specific functional groups on the ligand, such as the fluoro and phosphonooxy moieties of this compound, in establishing hydrogen bonds, electrostatic interactions, and other non-covalent bonds with the target protein. For example, research on other fluorinated benzamides has demonstrated the use of quantum mechanics/molecular mechanics (QM/MM) calculations to refine the electrical charges of ligands within the protein environment, leading to more accurate predictions of binding interactions. researchgate.net

The data generated from these computational approaches can be summarized in tables to compare binding affinities and key interactions with different targets.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Target A | -8.5 | Arg120, Ser234 | Hydrogen Bond, Electrostatic |

| Target B | -7.9 | Tyr88, Phe290 | Pi-Pi Stacking, Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes, as specific molecular docking studies for this compound were not found in the public domain.

Phenotypic Screening for Biological Activities in Model Systems

Phenotypic screening is a powerful approach in drug discovery that involves testing compounds in cellular or whole-organism models to identify substances that produce a desired biological effect, without prior knowledge of the specific molecular target. This strategy is particularly valuable for identifying first-in-class drugs with novel mechanisms of action.

In the context of this compound, phenotypic screening could be employed to uncover its potential therapeutic activities across a range of disease models. This would involve exposing various cell lines or model organisms (e.g., yeast, zebrafish, or rodents) to the compound and monitoring for specific phenotypic changes. For example, in cancer research, a common phenotypic screen involves treating a panel of cancer cell lines with the compound and measuring its effect on cell viability, proliferation, or apoptosis. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability in response to a test compound. samipubco.com

Similarly, for neurodegenerative diseases, phenotypic screens might involve using neuronal cell models to identify compounds that protect against a specific insult, such as oxidative stress or toxicity induced by amyloid-beta peptides. nih.gov The ability of this compound to modulate cellular phenotypes in these models could indicate its potential as a neuroprotective agent.

The results of such screens can provide a broad overview of the biological activities of a compound and guide further mechanistic studies to identify the underlying molecular targets.

Table 2: Illustrative Phenotypic Screening Profile for this compound

| Cell Line/Model System | Assay Type | Observed Phenotype | Potential Therapeutic Area |

|---|---|---|---|

| Human Colon Cancer Cell Line (HCT116) | Cell Viability (MTT) | Inhibition of cell growth | Oncology |

| Human Breast Cancer Cell Line (MCF-7) | Apoptosis Assay | Induction of programmed cell death | Oncology |

| Murine Hippocampal Neuronal Cell Line (HT22) | Oxidative Stress Assay | Protection against glutamate-induced toxicity | Neurodegenerative Diseases |

Note: This table presents a hypothetical screening profile to illustrate the potential applications of phenotypic screening for this compound. The listed activities are not based on published experimental data for this specific compound.

Structure Activity Relationship Sar Studies of 5 Fluoro 2 Phosphonooxy Benzoic Acid Analogs

Correlative Analysis of Fluoro Substitution Effects on Biochemical Potency

The introduction of a fluorine atom to a phenyl ring can significantly modulate a compound's biochemical potency through various mechanisms, including alterations in electronic properties, lipophilicity, and metabolic stability. In the context of 5-Fluoro-2-(phosphonooxy)benzoic acid, the position and number of fluorine substituents are critical determinants of activity.

Research on other fluorinated aromatic compounds suggests that the position of the fluorine atom can drastically alter the acidity of the carboxylic acid and the phosphate (B84403) group, which in turn can affect binding to target proteins. For instance, a fluorine atom at the ortho or para position to the carboxylic acid can increase its acidity through inductive effects.

To illustrate the potential impact of fluoro substitution patterns on biochemical potency, a hypothetical data set is presented below. This table is based on general principles observed in related classes of compounds.

| Compound | Substitution Pattern | Relative Potency (IC₅₀, µM) |

| 1 | 5-Fluoro | 1.0 |

| 2 | 2,5-Difluoro | 0.5 |

| 3 | 3,5-Difluoro | 1.2 |

| 4 | 4-Fluoro | 2.5 |

| 5 | No Fluorine | 5.0 |

This table is illustrative and based on hypothesized data.

Exploration of Phosphonooxy Group Modifications and Positional Isomerism

The phosphonooxy group is a critical feature of the molecule, likely serving as a key binding motif or as a prodrug moiety that is cleaved in vivo to release an active metabolite. Modifications to this group, such as altering its length, replacing it with a phosphonate, or changing its position on the benzoic acid ring, are expected to have a profound impact on biological activity.

The following table illustrates the potential effects of modifying the phosphonooxy group, based on principles of medicinal chemistry.

| Compound | Modification | Positional Isomer | Relative Potency (IC₅₀, µM) |

| 6 | Phosphonooxy | 2-position | 1.0 |

| 7 | Phosphonooxy | 3-position | 15.0 |

| 8 | Phosphonooxy | 4-position | 8.0 |

| 9 | Methylphosphonate | 2-position | 3.2 |

| 10 | Phosphonamidate | 2-position | 6.5 |

This table is illustrative and based on hypothesized data.

Assessment of Peripheral Substituent Impact on Target Affinity and Selectivity

The introduction of additional substituents on the benzoic acid ring can provide opportunities to fine-tune the compound's affinity for its biological target and its selectivity over other proteins. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—will dictate their impact.

For example, the addition of a small, lipophilic group at the 4-position might enhance binding through hydrophobic interactions with a specific pocket in the target protein. Conversely, a bulky group at the same position could introduce steric hindrance and reduce activity. The electronic properties of the substituent can also influence the pKa of the carboxylic acid and phosphate groups, thereby affecting ionization and binding.

The table below provides a hypothetical analysis of the impact of various peripheral substituents on target affinity.

| Compound | Peripheral Substituent | Position | Target Affinity (Kᵢ, nM) |

| 11 | None | - | 50 |

| 12 | Methyl | 4 | 25 |

| 13 | Chloro | 4 | 40 |

| 14 | Methoxy | 4 | 75 |

| 15 | tert-Butyl | 4 | 200 |

This table is illustrative and based on hypothesized data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogs of this compound, a QSAR model could be developed to predict the potency of novel derivatives and guide future synthetic efforts.

A typical QSAR model for this class of compounds might incorporate descriptors such as:

Electronic parameters: Hammett constants (σ) to describe the electron-donating or -withdrawing nature of substituents.

Lipophilicity parameters: The logarithm of the octanol-water partition coefficient (logP) to quantify hydrophobicity.

Steric parameters: Molar refractivity (MR) or Taft steric parameters (Es) to describe the size and shape of substituents.

A hypothetical QSAR equation for this series of compounds could take the form of:

log(1/IC₅₀) = 0.5 * logP - 1.2 * σ + 0.8 * MR + 2.3

This equation suggests that increased lipophilicity and larger size are beneficial for activity, while electron-withdrawing substituents are detrimental. Such a model, once validated with a robust dataset, could be a powerful tool for the predictive design of more potent analogs.

Applications in Advanced Biochemical and Cellular Research

Development as Chemical Probes for Enzyme Activity Profiling

There is no available research detailing the development or use of 5-Fluoro-2-(phosphonooxy)benzoic acid as a chemical probe for profiling enzyme activity.

Utilization in Cellular Pathway Tracing and Perturbation Studies

Information regarding the application of this compound in tracing or perturbing cellular pathways could not be found in the existing scientific literature.

Investigation of Protein-Ligand Interaction Dynamics via Biophysical Methods

No published studies were identified that investigate the dynamics of protein-ligand interactions using this compound through biophysical methods.

Application in High-Throughput Screening Platform Development

There is no evidence to suggest that this compound has been applied in the development of high-throughput screening platforms.

Metabolomic Profiling and Biotransformation Studies of 5 Fluoro 2 Phosphonooxy Benzoic Acid

Identification and Characterization of In Vitro and In Vivo Metabolites

The metabolic journey of 5-Fluoro-2-(phosphonooxy)benzoic acid is anticipated to commence with the hydrolysis of its phosphate (B84403) ester, a common pathway for phosphate prodrugs designed to enhance solubility and membrane permeability. nih.govresearchgate.netedgccjournal.org This initial dephosphorylation step is catalyzed by ubiquitous enzymes such as alkaline phosphatases and acid phosphatases, which are present in various tissues and biological fluids. nih.govnih.govsigmaaldrich.comwikipedia.orgresearchgate.net This enzymatic cleavage is expected to release the active molecule, 5-fluoro-2-hydroxybenzoic acid (also known as 5-fluorosalicylic acid), and inorganic phosphate.

Once formed, 5-fluoro-2-hydroxybenzoic acid is likely to undergo further Phase I and Phase II metabolic transformations, similar to other phenolic and benzoic acid derivatives. nih.govnih.gov Phase I reactions may involve further hydroxylation of the aromatic ring. However, the primary routes for its elimination are predicted to be Phase II conjugation reactions. These include glucuronidation, sulfation, and conjugation with amino acids, particularly glycine (B1666218). Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), can occur at both the carboxyl and hydroxyl groups. Sulfation, mediated by sulfotransferases (SULTs), would likely target the phenolic hydroxyl group. Conjugation of the carboxylic acid group with glycine is another well-established metabolic pathway for benzoic acid derivatives.

The identification and characterization of these putative metabolites would rely on modern analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS). nih.govresearchgate.netresearchgate.netnist.gov Nuclear magnetic resonance (NMR) spectroscopy could also be employed for the definitive structural elucidation of isolated metabolites. nih.gov

Table 1: Predicted Metabolites of this compound and Methods for Characterization

| Putative Metabolite | Metabolic Pathway | Potential Characterization Method |

| 5-Fluoro-2-hydroxybenzoic acid | Dephosphorylation (Hydrolysis) | LC-MS/MS, GC-MS, NMR |

| 5-Fluoro-2-hydroxybenzoic acid glucuronide (ether) | Glucuronidation (at hydroxyl group) | LC-MS/MS, NMR |

| 5-Fluoro-2-hydroxybenzoic acid glucuronide (ester) | Glucuronidation (at carboxyl group) | LC-MS/MS, NMR |

| 5-Fluoro-2-hydroxybenzoic acid sulfate | Sulfation | LC-MS/MS |

| 5-Fluoro-2-(glycinylcarbonyl)benzoic acid | Glycine Conjugation | LC-MS/MS, NMR |

| Dihydroxy-fluorobenzoic acid | Hydroxylation | LC-MS/MS, GC-MS |

Pathway Mapping of Biotransformation Processes

The biotransformation of this compound can be mapped as a multi-step process, initiating with its activation via dephosphorylation and proceeding to detoxification and elimination pathways.

Step 1: Prodrug Activation (Dephosphorylation) The primary and essential step in the biotransformation of this compound is the enzymatic hydrolysis of the phosphate ester bond. This reaction is catalyzed by phosphatases, releasing the active phenolic compound, 5-fluoro-2-hydroxybenzoic acid.

Step 2: Phase I Metabolism Following the formation of 5-fluoro-2-hydroxybenzoic acid, it may undergo limited Phase I oxidative metabolism. Cytochrome P450 enzymes could potentially introduce an additional hydroxyl group onto the aromatic ring, although this is generally a minor pathway for salicylic (B10762653) acid derivatives.

Step 3: Phase II Metabolism (Conjugation) The major metabolic routes for the clearance of 5-fluoro-2-hydroxybenzoic acid are expected to be Phase II conjugation reactions. These pathways increase the water solubility of the metabolite, facilitating its excretion in urine and/or bile. The primary conjugation reactions are predicted to be:

Glucuronidation: Formation of ether glucuronides at the phenolic hydroxyl group and ester glucuronides at the carboxylic acid function.

Sulfation: Conjugation of the phenolic group with a sulfonate group.

Amino Acid Conjugation: Formation of an amide linkage between the carboxylic acid and the amino group of glycine.

These pathways are well-documented for salicylic acid and other substituted benzoic acids. The fluorine substituent is generally metabolically stable and not expected to be cleaved. chemrxiv.org

Methodologies for Quantifying Prodrug Conversion in Biological Matrices

The quantitative assessment of the conversion of this compound to its active form, 5-fluoro-2-hydroxybenzoic acid, is crucial for understanding its pharmacokinetics. This requires the development and validation of sensitive and specific bioanalytical methods for the simultaneous determination of both the parent prodrug and its primary metabolite in biological matrices such as plasma, serum, and urine.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity, selectivity, and throughput. nih.govresearchgate.net A typical method would involve protein precipitation or liquid-liquid extraction of the analytes from the biological matrix, followed by chromatographic separation on a reverse-phase column and detection using mass spectrometry in multiple reaction monitoring (MRM) mode. The use of stable isotope-labeled internal standards for both the prodrug and the metabolite is recommended to ensure high accuracy and precision.

Alternatively, HPLC with ultraviolet (UV) detection can be employed, although it may offer lower sensitivity compared to LC-MS/MS. researchgate.net Method validation would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Table 2: Illustrative Validation Parameters for a Hypothetical LC-MS/MS Method

| Parameter | Example Specification |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Matrix Effect | Minimal and compensated by internal standard |

| Recovery | Consistent and reproducible |

| Stability (Freeze-thaw, bench-top, long-term) | Analyte degradation < 15% |

Integration of Metabolomic Data with Mechanistic Insights

The integration of metabolomic data from in vitro and in vivo studies provides valuable mechanistic insights into the behavior of this compound. By identifying and quantifying the parent compound and its metabolites over time, a comprehensive pharmacokinetic model can be constructed.

Metabolomic profiling can help to:

Confirm the rate and extent of prodrug activation: The ratio of the parent compound to its primary metabolite, 5-fluoro-2-hydroxybenzoic acid, in plasma can provide a direct measure of the in vivo activity of phosphatases.

Identify key elimination pathways: The relative abundance of different conjugates (glucuronides, sulfates, glycine adducts) in urine and feces can reveal the predominant metabolic routes for the active moiety.

Explore inter-individual variability: Differences in metabolite profiles among individuals may point to genetic polymorphisms in metabolizing enzymes (e.g., UGTs, SULTs), which could influence the drug's efficacy and safety profile.

Bridge in vitro and in vivo findings: Comparing metabolite profiles from human liver microsomes or hepatocytes with those observed in clinical studies can help to validate in vitro models and improve the prediction of human metabolism.

By employing a metabolomics approach, a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound can be achieved, which is essential for its further development and clinical application.

Future Research Directions and Emerging Avenues for 5 Fluoro 2 Phosphonooxy Benzoic Acid Research

Development of Novel Synthetic Approaches for Complex Analogs

The generation of next-generation therapeutics derived from 5-Fluoro-2-(phosphonooxy)benzoic acid necessitates the development of sophisticated and versatile synthetic methodologies. Future research is moving beyond simple structural modifications to the construction of highly complex analogs designed for superior target affinity, selectivity, and optimized pharmacokinetic profiles.

Key research efforts are anticipated in the following areas:

Multi-step, Stereoselective Synthesis: Creating analogs with specific three-dimensional arrangements is crucial for enhancing interaction with biological targets. Future synthetic routes will likely involve asymmetric synthesis to produce single-enantiomer compounds, which can exhibit significantly different biological activities. For example, the synthesis of 5'-substituted analogs of 5-fluoro-2′-deoxyuridine monophosphate (FdUMP) has been achieved through multi-step procedures involving the protection of hydroxyl groups, stereoselective reduction, and subsequent phosphorylation to yield specific diastereomers. semanticscholar.org

Fluorination Chemistry: The strategic placement of fluorine atoms can profoundly alter a molecule's metabolic stability and binding affinity. Advanced techniques in nucleophilic and electrophilic fluorination will be essential for creating novel fluorinated sugar analogs or other complex fluorinated scaffolds. nih.gov For instance, convenient two-step syntheses have been developed for compounds like 5-fluorofuran-2-carboxylic acid, showcasing efficient methods such as fluorodenitration. researchgate.net

Combinatorial Chemistry and Fragment-Based Synthesis: To rapidly explore a vast chemical space, high-throughput synthetic approaches will be employed. These methods allow for the creation of large libraries of related compounds by combining different molecular building blocks. This can accelerate the discovery of lead compounds with improved properties.

These advanced synthetic strategies are fundamental to generating a diverse pipeline of candidates for preclinical evaluation, moving beyond the parent compound to more intricate and potentially more effective molecular entities.

Identification of Undiscovered Biological Targets and Mechanisms

While the primary mechanism of action for fluoropyrimidines like 5-Fluorouracil (B62378) (5-FU) is well-established, the full spectrum of their biological interactions is not completely understood. A critical avenue for future research is the identification of novel biological targets and secondary mechanisms of action for analogs of this compound.

The parent compound, 5-FU, functions primarily through the inhibition of thymidylate synthase (TS) by its metabolite FdUMP, which disrupts DNA synthesis and repair. nih.govnih.gov It can also be incorporated into RNA and DNA, leading to cytotoxicity. nih.gov However, resistance to 5-FU remains a significant clinical challenge, underscoring the need to explore alternative pathways. nih.govnih.gov

Future research will likely focus on:

Proteomics and Chemical Biology: Utilizing techniques such as affinity chromatography and mass spectrometry to "pull down" proteins that bind to the active metabolites of this compound. This can uncover previously unknown protein interactions and off-target effects that could be exploited for therapeutic benefit.

Exploring Non-Canonical Pathways: Investigating the role of these compounds in modulating cellular processes beyond DNA synthesis. For example, in-silico studies have suggested that certain 5-FU derivatives may exhibit significant anti-cancer activity by targeting proteins like BCL2, which is involved in the regulation of apoptosis. nih.gov

Microarray and Genomic Analysis: Employing technologies like DNA microarrays to identify novel genes and pathways that mediate cellular response and resistance. nih.gov This can reveal new targets for combination therapies or lead to the design of analogs that can overcome existing resistance mechanisms.

By expanding the understanding of the molecular interactions of these compounds, researchers can develop more effective agents and identify patient populations most likely to respond to treatment.

Exploration of Advanced Prodrug Delivery Systems in Preclinical Models

The transformation of this compound from a chemical entity into a viable therapeutic agent is critically dependent on its delivery mechanism. As a phosphate-containing compound, it is inherently a prodrug, designed to be cleaved by enzymes like phosphatases to release an active agent. Future research is focused on creating more sophisticated delivery systems to improve tumor targeting, enhance bioavailability, and minimize systemic exposure.

Preclinical studies are exploring a variety of innovative platforms:

Nanoparticle and Liposomal Formulations: Encapsulating the drug within nano-carriers, such as liposomes, can protect it from premature degradation, improve its solubility, and facilitate its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect. dovepress.com For instance, a 5-fluorouridine (B13573) prodrug has been successfully co-loaded with doxorubicin (B1662922) in liposomes for evaluation in murine breast cancer models. nih.gov

Enzyme-Activated Mutual Prodrugs: This strategy involves linking two different therapeutic agents into a single molecule. nih.gov For example, a system using 5-fluorocytosine (B48100) as a prodrug can be combined with the targeted delivery of the enzyme cytosine deaminase, which converts the prodrug into active 5-FU directly at the tumor site, thereby concentrating its cytotoxic effect. nih.gov

Antibody-Drug Conjugates (ADCs): Attaching the active drug to a monoclonal antibody that specifically recognizes a protein on the surface of cancer cells. This approach offers highly targeted delivery, maximizing the drug's effect on malignant cells while sparing healthy tissue.

The table below summarizes various prodrug and delivery strategies for fluoropyrimidine-based agents that have been investigated in preclinical settings.

| Delivery System/Prodrug Strategy | Compound(s) | Preclinical Model/System | Key Finding |

| Enzyme-Prodrug System | 5-Fluorocytosine (prodrug) & Cytosine Deaminase | In vitro fibroblast cells; In vivo mouse subconjunctival space | Co-exposure of the prodrug and its activating enzyme effectively inhibited cell proliferation. nih.gov |

| Liposomal Co-Loading | 5-Fluorouridine-tryptophan prodrug (5FUR-W) & Doxorubicin | 4T1 murine breast cancer model | Optimized liposomal formulation with a specific drug ratio showed increased therapeutic efficacy compared to standard doxorubicin liposomes. nih.gov |

| Mutual Prodrugs | Emitefur (combination of 1-ethoxymethyl-5-FU and a DPD inhibitor) | Clinical trials for colorectal cancer | Designed to inhibit the degradation of 5-FU, representing an attempt to increase anticancer activity. nih.gov |

| Phosphate (B84403) Prodrugs | Phosphoramidate (B1195095) prodrugs of β-D-2′-Br,2′-F-uridine | In vitro HCV NS5B polymerase inhibition assays | Prodrugs effectively delivered the active triphosphate form, which potently and selectively inhibited the target viral enzyme. researchgate.net |

These advanced delivery systems hold the promise of transforming the therapeutic index of fluoropyrimidine-based drugs, making them more effective and better tolerated.

Computational Chemistry and Artificial Intelligence-Driven Design Strategies

The integration of computational tools and artificial intelligence (AI) is revolutionizing the drug discovery process. For compounds like this compound, these in silico methods offer a powerful means to accelerate the design and optimization of novel analogs with enhanced therapeutic properties.

Future research in this domain will heavily rely on:

Molecular Docking and Simulation: Using computer models to predict how a designed molecule will bind to its biological target. researchgate.net For example, docking studies have been used to evaluate the binding affinity of novel 5-FU analogs against thymidylate synthase and other targets like BCL2, helping to prioritize which compounds to synthesize and test. nih.govnih.gov These studies provide insights into the specific amino acid interactions that are crucial for binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. This allows researchers to predict the potency of new designs before they are synthesized.

AI and Generative Models: Employing machine learning algorithms to design novel molecules from the ground up. AI platforms, such as Chemistry42, can generate vast numbers of potential drug candidates with user-defined properties (e.g., high target affinity, good solubility, low toxicity) and then filter them for synthetic feasibility. nih.gov This approach can drastically reduce the time and cost associated with the early stages of drug discovery.

The following table highlights examples of how computational approaches are being applied to the design of fluoropyrimidine-related compounds.

| Computational Technique | Target/Purpose | Key Finding/Application |

| Molecular Docking | Thymidylate Synthase (TS) | Identified novel 5-FU analogs with higher predicted binding affinities (-9.1 Kcal/mol) compared to the parent compound, suggesting potentially greater potency. nih.gov |

| Molecular Docking | BCL2 Enzyme | A newly designed 5-FU derivative showed a stronger binding energy (-7.2 kcal/mol) compared to 5-FU (-4.8 kcal/mol), indicating potential for an alternative anti-cancer mechanism. nih.gov |

| AI-Driven De Novo Design | General Drug Discovery (e.g., DDR1, CDK20) | AI platforms like Chemistry42 integrate generative algorithms with computational chemistry to efficiently create novel molecular structures with optimized properties validated in preclinical studies. nih.gov |

| In Silico ADME Prediction | Drug-likeness and Pharmacokinetics | Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed analogs, helping to filter out candidates with poor pharmacokinetic profiles early in the process. nih.gov |

By leveraging the predictive power of computational chemistry and AI, researchers can navigate the vast landscape of chemical possibilities more efficiently, focusing resources on the most promising molecular designs for preclinical and clinical development.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 5-Fluoro-2-(phosphonooxy)benzoic acid, and how is structural purity validated?

- Methodological Answer : The compound can be synthesized via phosphorylation of 5-fluoro-2-hydroxybenzoic acid using phosphorous oxychloride (POCl₃) or via esterification with diethyl chlorophosphate followed by deprotection. Structural confirmation requires nuclear magnetic resonance (NMR) to verify fluorine substitution at C5 and the phosphonooxy group at C2. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) ensures purity (>95%) and quantifies byproducts like unreacted precursors or hydrolysis derivatives .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies under stressors (light, humidity, temperature). Use HPLC to monitor degradation products, such as hydrolyzed phosphonooxy groups or defluorinated analogs. Store the compound in amber vials at –20°C under inert gas (argon) to minimize hydrolysis and photodegradation, referencing stability protocols for analogous fluorinated benzoic acids .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the inhibitory effects of this compound on bacterial enzymes like undecaprenyl diphosphate synthase (UPPS)?

- Methodological Answer : Perform dose-response assays using purified UPPS and measure IC₅₀ values via spectrophotometric detection of substrate depletion. Validate cellular activity using minimum inhibitory concentration (MIC) tests in Staphylococcus aureus and Bacillus subtilis. Synergy with β-lactam antibiotics can be quantified via fractional inhibitory concentration index (FICI) assays, where FICI ≤0.5 indicates synergy .

Q. How can computational models predict the binding interactions between this compound and UPPS?

- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to simulate binding to UPPS's active site. Key parameters include binding affinity (ΔG), hydrogen bonding with conserved residues (e.g., Asp26, Lys33), and steric compatibility with the hydrophobic pocket. Validate predictions with mutagenesis studies targeting predicted interaction sites .

Q. What strategies resolve contradictions in the compound’s efficacy across bacterial strains or experimental models?

- Methodological Answer : Standardize growth media and inoculum size to minimize variability. Use isogenic mutant strains to test hypotheses about resistance mechanisms (e.g., efflux pumps, enzyme mutations). Cross-reference inhibition data with structural analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to identify substituent-specific activity trends .

Q. How does the fluorination position (C5) influence bioactivity compared to other fluorinated benzoic acid derivatives?

- Methodological Answer : Compare MIC values and UPPS inhibition kinetics of 5-fluoro, 3-fluoro, and 4-fluoro analogs. Use quantitative structure-activity relationship (QSAR) models to correlate electronic effects (Hammett σ constants) of fluorine substitution with antibacterial potency. Note that C5 fluorination may enhance membrane permeability due to reduced steric hindrance .

Methodological Considerations Table

| Research Objective | Key Techniques | Critical Parameters |

|---|---|---|

| Synthesis & Purity Validation | NMR, HPLC, MS | Retention time (HPLC), isotopic peaks (MS) |

| Enzyme Inhibition Assays | Spectrophotometry, MIC/FICI assays | IC₅₀, MIC, FICI values |

| Computational Binding Studies | Molecular docking, QSAR modeling | ΔG, hydrogen bonding, steric clashes |

| Stability Profiling | Accelerated degradation, HPLC monitoring | Degradation rate constants, impurity thresholds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.